Mepiperphenidol bromide

Catalog No.
S578962
CAS No.
520-20-7
M.F
C19H32BrNO
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mepiperphenidol bromide

CAS Number

520-20-7

Product Name

Mepiperphenidol bromide

IUPAC Name

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide

Molecular Formula

C19H32BrNO

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1

InChI Key

CALMOSBYAPVNLT-UHFFFAOYSA-M

SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-]

Synonyms

1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium, mepiperphenidol, mepiperphenidol bromide, mepiperphenidol chloride

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-]

Studying Movement Disorders

One area of research involving mepiperphenidol bromide focuses on its effect on movement disorders like Parkinson's disease. This condition involves the degeneration of dopamine-producing neurons in the brain, leading to tremors, rigidity, and slowness of movement. Mepiperphenidol bromide was once used as a treatment for Parkinson's disease symptoms, but it has been largely replaced by more effective medications with fewer side effects []. However, researchers may still use it in studies to understand the role of acetylcholine in Parkinson's disease and to develop new treatments.

Investigating Drug Interactions

Another research application of mepiperphenidol bromide involves studying drug interactions. Because it is an anticholinergic medication, it can interact with other drugs that have similar effects. Researchers may use mepiperphenidol bromide to investigate how these interactions occur and how they might affect patients taking multiple medications [].

Mepiperphenidol bromide is a quaternary ammonium compound primarily recognized for its use as a visceral anticholinergic agent. First approved in 1953, it is marketed under various names, including Darstine. The compound's molecular formula is C19H32BrNOC_{19}H_{32}BrNO, with a molecular weight of 370.4 g/mol. Mepiperphenidol bromide exhibits significant interaction with the central nervous system, suggesting its potential utility in treating gastrointestinal disorders and other conditions linked to excessive cholinergic activity .

Mepiperphenidol bromide acts as a visceral anticholinergic agent. It works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the smooth muscle of the gastrointestinal tract []. This blockage reduces muscle contractions, leading to relaxation and potentially relieving symptoms like peptic ulcers, gastritis, and irritable bowel syndrome [].

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen, commonly using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, typically facilitated by lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one atom or group of atoms with another, often using halogens or nucleophiles such as hydroxide ions.

The specific products formed from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield carboxylic acids, while reduction might produce alcohols.

Mepiperphenidol bromide exhibits atropine-like effects, indicating its ability to interact with muscarinic acetylcholine receptors within the central nervous system. This interaction can lead to various physiological responses, including sedation and potential confusion or hallucinations. Its anticholinergic properties make it effective in managing conditions characterized by excessive gastrointestinal motility and spasms .

The synthesis of mepiperphenidol bromide typically involves:

  • Bromination of Benzylic Compounds: One efficient method utilizes N-bromosuccinimide in carbon tetrachloride at reflux temperature.
  • Debromination: This step may involve diethyl phosphite and N,N-diisopropylethylamine to yield the final product.

In industrial settings, similar synthetic routes are employed but scaled up for mass production, ensuring high purity levels through advanced purification techniques and automated systems.

Mepiperphenidol bromide finds applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis due to its ability to undergo substitution reactions.
  • Biology: Helps study the effects of anticholinergic agents on the gastrointestinal tract, contributing to understanding similar compounds' mechanisms.
  • Medicine: Effective in treating gastrointestinal spasms and discomfort due to its anticholinergic properties.
  • Industry: Utilized in pharmaceutical production and other chemical applications due to its stability and reactivity .

Research indicates that mepiperphenidol bromide interacts significantly with neurotransmitter systems, particularly those involving acetylcholine. Its effects on muscarinic receptors suggest potential implications for treating disorders related to cholinergic dysfunction. Studies exploring its pharmacodynamics and pharmacokinetics are essential for understanding its therapeutic potential and safety profile in clinical settings.

Mepiperphenidol bromide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AtropineC17H23NO3Naturally occurring alkaloid, potent anticholinergic effects.
ScopolamineC17H21NO4Similar anticholinergic properties but also used for motion sickness.
PropanthelineC21H30BrNSynthetic anticholinergic agent used for gastrointestinal disorders.
IpratropiumC20H30BrNO3Quaternary ammonium compound used primarily as a bronchodilator.

Mepiperphenidol bromide is unique due to its specific visceral anticholinergic activity and its broader applications in both chemistry and medicine compared to other compounds that may focus solely on one area .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

369.16673 g/mol

Monoisotopic Mass

369.16673 g/mol

Heavy Atom Count

22

UNII

E6OI36057B

Other CAS

520-20-7

Wikipedia

Mepiperphenidol
Mepiperphenidol bromide

Dates

Last modified: 08-15-2023

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